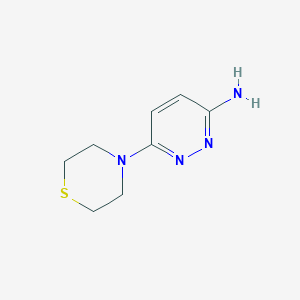

6-(Thiomorpholin-4-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-thiomorpholin-4-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGYLMDGBJCYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

6-(Thiomorpholin-4-yl)pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by fitting into their active sites, thereby altering their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range produces optimal results without toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution affects its overall efficacy and potential side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substitution pattern on the pyridazine ring significantly impacts molecular properties and bioactivity. Key analogs include:

*Estimated based on structural analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Thiomorpholin-4-yl)pyridazin-3-amine typically involves:

- Functionalization of a pyridazine ring at the 3- and 6-positions.

- Introduction of an amino group at position 3.

- Attachment of a thiomorpholine substituent at position 6 via nucleophilic substitution or cross-coupling reactions.

The preparation methods rely heavily on selective halogenation, amination, and palladium-catalyzed coupling reactions.

Halogenated Pyridazine Precursors and Amination

A common starting point is the use of halogenated pyridazine derivatives such as 3-chloro-6-halopyridazines or 6-chloro-3-aminopyridazines. These intermediates allow for subsequent substitution reactions.

Selective Amination: Mono-amination of dichloropyridazine derivatives is achieved using standard nucleophilic aromatic substitution techniques, introducing the amino group at the 3-position while retaining a halogen at the 6-position for further functionalization.

Electrochemical Reductive Cross-Coupling: A recent method involves electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides under mild conditions using nickel catalysis. This method, while demonstrated on pyrimidines, provides mechanistic insight applicable to pyridazines, emphasizing the importance of catalyst choice and reaction conditions to achieve selective coupling and high yields.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Commercially available pyridazine → 3-chloro-6-halopyridazine | Halogenated pyridazine intermediate |

| 2 | Mono-amination | Nucleophilic substitution with ammonia or amine source | 3-Amino-6-halopyridazine |

| 3 | Thiomorpholine substitution | Reaction with thiomorpholine under basic conditions or palladium-catalyzed amination | This compound |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

Detailed Reaction Conditions and Yields

Based on electrochemical and palladium-catalyzed methodologies, the following conditions have been optimized for similar pyridazine derivatives and can be adapted:

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Solvent | DMF, dichloromethane, toluene | Polar aprotic solvents preferred |

| Catalyst | Pd(dppf)Cl2, NiBr2-bipyridine complex | Catalyst choice affects selectivity |

| Temperature | Room temperature to 100 °C | Higher temperatures may cause side reactions |

| Reaction Time | 3–20 hours | Longer times improve conversion |

| Base | Triethylamine, potassium carbonate | Required for nucleophilic substitution |

| Electrochemical Current | 0.2 A (for electrochemical methods) | Applied until starting material consumed |

| Yield | 40–80% (varies by method and substrate) | Purification improves isolated yield |

Research Findings and Optimization Insights

Selectivity: The position of substitution on the pyridazine ring is critical. Mono-amination at the 3-position is favored to allow further substitution at the 6-position without overreaction.

Catalyst Efficiency: Palladium catalysts with bidentate ligands (e.g., dppf) provide improved coupling efficiency and selectivity for introducing the thiomorpholine group.

Electrochemical Methods: Electrochemical reductive cross-coupling offers a mild and environmentally friendly alternative to traditional cross-coupling but requires careful control of electrode materials and current density.

Purity and Yield: Side reactions such as dimerization and reduction of aryl halides can occur, reducing yield. The addition of excess aryl halide and pre-electrolysis steps improve outcomes.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Simple substitution of halogen with thiomorpholine | Straightforward, accessible reagents | May require elevated temperature, risk of side reactions |

| Palladium-Catalyzed Cross-Coupling | Use of Pd catalysts for C-N bond formation | High selectivity, good yields | Requires catalyst, sensitive to conditions |

| Electrochemical Reductive Coupling | Nickel catalysis, mild conditions, green chemistry | Environmentally friendly, mild | Specialized equipment needed, optimization required |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 6-(Thiomorpholin-4-yl)pyridazin-3-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pre-functionalized pyridazine core. For example:

Start with 6-chloropyridazin-3-amine as the precursor.

React with thiomorpholine under basic conditions (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours.

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterize using ¹H/¹³C NMR, HRMS, and IR spectroscopy.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : Assign proton environments (e.g., pyridazine ring protons at δ 7.5–8.5 ppm) and thiomorpholine methylene groups (δ 2.8–3.5 ppm).

- HRMS : Confirm molecular formula (e.g., C₈H₁₁N₄S requires m/z 195.0705).

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve hydrogen bonding networks (e.g., N–H···S interactions) .

Q. What are the documented pharmacological activities of pyridazine derivatives similar to this compound?

- Methodological Answer :

- Pyridazine analogs exhibit cardioactive, antiplatelet, and enzyme-modulating activities. For example:

- Cardioactive effects : Linked to interactions with ion channels or adrenergic receptors, as seen in 6-(4-fluorophenyl)pyridazin-3-amine derivatives .

- Enzyme inhibition : Assess via in vitro assays (e.g., kinase inhibition profiling using fluorescence polarization) .

Advanced Research Questions

Q. How can computational chemistry predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameterize the thiomorpholine sulfur for potential hydrogen bonding or hydrophobic interactions.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) to validate docking poses.

- Cross-validate predictions with surface plasmon resonance (SPR) or ITC experiments .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Experimental variables : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in HEK293 vs. CHO-K1 cell viability protocols.

- Orthogonal assays : Confirm antiplatelet activity using both ADP-induced aggregation (turbidimetric method) and flow cytometry (P-selectin expression) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from multiple studies .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Structural modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to reduce CYP450-mediated oxidation.

- Replace thiomorpholine with a fluorinated piperidine (e.g., 4,4-difluoropiperidine) to enhance metabolic resistance, as demonstrated in related compounds .

- In vitro assays : Use liver microsomes (human/rat) to quantify metabolic half-life. Optimize using QSAR models .

Comparative Structural and Functional Analysis

| Compound Name | Core Structure | Key Substituent | Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Pyridazine | Thiomorpholine | Cardioactive (predicted) | |

| 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine | Pyridine | Difluoropiperidine | Enzyme inhibition | |

| 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine | Pyridazine | Oxetane-methoxy | Antimicrobial potential |

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.